
N-(2-Succinyl) Phenylephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Succinyl) Phenylephrine (Mixture of Diastereomers) is a pharmaceutical secondary standard and certified reference material used in pharmaceutical research and quality control . It is a derivative of phenylephrine, a well-known sympathomimetic agent used primarily as a decongestant . The compound’s empirical formula is C13H17NO6, and it has a molecular weight of 283.28 .
Preparation Methods
The synthesis of N-(2-Succinyl) Phenylephrine involves the reaction of phenylephrine with succinic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process . The mixture of diastereomers is then purified using chromatographic techniques to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(2-Succinyl) Phenylephrine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where the succinyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(2-Succinyl) Phenylephrine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference material for the development and validation of analytical methods in pharmaceutical quality control.
Biological Studies: The compound is used in studies investigating the pharmacokinetics and metabolism of phenylephrine derivatives.
Medical Research: Research on the compound’s potential therapeutic effects and its role in drug formulations.
Industrial Applications: It is used in the calibration of analytical instruments and in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-(2-Succinyl) Phenylephrine involves its interaction with adrenergic receptors, similar to phenylephrine . The compound acts as a sympathomimetic agent, stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
N-(2-Succinyl) Phenylephrine can be compared with other phenylephrine derivatives, such as:
Phenylephrine Hydrochloride: A commonly used decongestant with similar sympathomimetic properties.
Norphenylephrine Hydrochloride: Another derivative with similar pharmacological effects.
Phenylephrine Bitartrate: Used in various pharmaceutical formulations.
The uniqueness of this compound lies in its specific succinyl modification, which may influence its pharmacokinetics and metabolic stability .
Properties
IUPAC Name |
2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-14(10(13(19)20)6-12(17)18)7-11(16)8-3-2-4-9(15)5-8/h2-5,10-11,15-16H,6-7H2,1H3,(H,17,18)(H,19,20)/t10?,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXUFZCPICFBR-DTIOYNMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
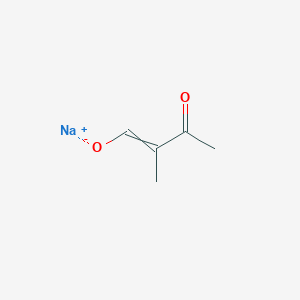
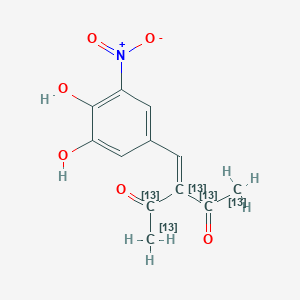
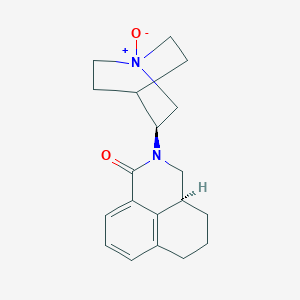

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
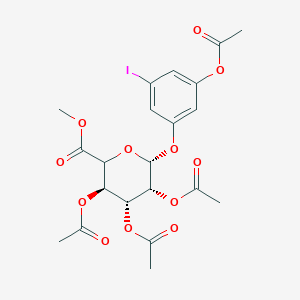
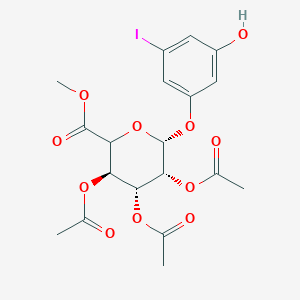



![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
